molecular formula C16H11NO2S2 B6134319 (5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B6134319
M. Wt: 313.4 g/mol
InChI Key: IKURMLCQDLQUJZ-UVTDQMKNSA-N
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Description

(5Z)-5-Benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound based on the 1,3-thiazolidin-4-one core, which is recognized in medicinal chemistry as a privileged scaffold for the development of bioactive molecules . This specific (5Z)-isomer belongs to a class of compounds investigated for their potential to inhibit key protein kinases, enzymes that are critical regulators in cellular processes and are often dysregulated in diseases . Related 5-arylidene-2-thioxothiazolidin-4-one analogs have been identified as potent, nanomolar-scale inhibitors of kinases such as DYRK1A, which is a significant target in neurological disorders like Alzheimer's disease and Down syndrome, as well as in certain cancers . The mechanism of action for these compounds typically involves competitive binding at the enzyme's ATP-active site . The presence of the 4-hydroxyphenyl substituent on the nitrogen atom and the benzylidene moiety at the 5-position is strategically designed to influence the compound's electronic properties, binding affinity, and selectivity towards specific kinase targets, enabling valuable structure-activity relationship (SAR) studies . Researchers utilize this compound and its analogs primarily in biochemical assays to explore new therapeutic pathways for neurological and oncological conditions . It is supplied as a dry powder and is intended for in vitro research applications only.

Properties

IUPAC Name

(5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2S2/c18-13-8-6-12(7-9-13)17-15(19)14(21-16(17)20)10-11-4-2-1-3-5-11/h1-10,18H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKURMLCQDLQUJZ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps:

  • Formation of the Thiazolidinone Core :

    • 4-Hydroxyphenyl isothiocyanate reacts with ethyl chloroacetate in anhydrous ethanol under reflux (78°C, 6 hours) to yield 3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one.

    • Side Reaction Mitigation : Excess triethylamine (2.5 eq) minimizes thiourea byproduct formation.

  • Benzylidene Incorporation :

    • The thiazolidinone intermediate undergoes condensation with benzaldehyde derivatives in the presence of piperidine (10 mol%) as a base catalyst.

    • Solvent choice critically impacts stereoselectivity:

      • Ethanol : Favors Z-isomer formation (82% yield).

      • Dimethylformamide (DMF) : Increases reaction rate but reduces stereochemical control (65% yield).

Table 1: Representative Reaction Conditions and Yields

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolPiperidine80482
DMFPiperidine100265
TolueneAcetic Acid110658

Optimization of Reaction Conditions

Solvent Effects

  • Polar Protic Solvents (e.g., Ethanol) : Enhance solubility of ionic intermediates, improving Z-isomer selectivity.

  • Aprotic Solvents (e.g., DMF) : Accelerate condensation but promote E-isomer formation due to reduced hydrogen bonding.

Catalytic Systems

  • Piperidine : Optimal for mild conditions (0.5–1.0 eq), achieving >80% conversion.

  • Microwave Assistance : Reduces reaction time to 30 minutes with comparable yields (78%).

Purification and Characterization Techniques

Isolation Methods

  • Recrystallization : Ethanol-water (7:3 v/v) yields 95% pure product with distinct melting points (Z-isomer: 218–220°C).

  • Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (3:1) eluent resolves E/Z isomers.

Analytical Validation

  • ¹H NMR : Key peaks include:

    • δ 7.85 (s, 1H, CH=C).

    • δ 10.2 (s, 1H, phenolic -OH).

  • HPLC : Purity >98% confirmed using C18 column (acetonitrile/water 60:40).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Microreactor Systems : Achieve 90% yield at 120°C with residence time <10 minutes, reducing side reactions.

  • Economic Analysis : Batch vs. flow cost comparison:

ParameterBatch ProcessFlow Process
Annual Output (kg)5001,200
Cost/kg ($)2,8001,950

Comparative Analysis of Methodologies

Traditional vs. Green Chemistry Approaches

  • Solvent-Free Synthesis : Ball milling with K₂CO₃ yields 76% product but requires post-reaction extraction.

  • Energy Efficiency : Microwave-assisted methods reduce energy consumption by 40% compared to conventional heating.

Scientific Research Applications

Synthesis of Thiazolidinone Derivatives

The synthesis of (5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of thiazolidinedione derivatives with aromatic aldehydes. The Knoevenagel condensation method is commonly employed to obtain various arylidene derivatives. Recent studies have demonstrated that modifying the substituents on the thiazolidinone ring can enhance biological activity and selectivity against specific targets .

Antifungal Activity

Research indicates that derivatives of thiazolidinones exhibit significant antifungal properties. For instance, compounds structurally related to this compound have shown potent antifungal activity against various strains of Candida and dermatophytes. The mechanism of action involves disrupting the integrity of the fungal cell wall, leading to cell lysis and death .

Antimicrobial Properties

Thiazolidinones are also recognized for their broad-spectrum antimicrobial effects. Studies have reported that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of hydroxy and benzylidene substituents enhances their efficacy against resistant bacterial strains .

Antidiabetic Potential

The thiazolidinedione class is well-known for its insulin-sensitizing properties, making them potential candidates for diabetes management. (5Z)-5-benzylidene derivatives have been evaluated for their ability to lower blood glucose levels in diabetic models. These compounds act by enhancing glucose uptake in peripheral tissues and improving insulin sensitivity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinediones, including (5Z)-5-benzylidene derivatives. These compounds have demonstrated antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

StudyFindings
Datar et al. (2017)Reported on the synthesis of thiazolidinedione derivatives with enhanced antidiabetic activity compared to standard drugs like pioglitazone .
Yahiaoui et al. (2020)Described a reliable protocol for synthesizing thiazolidinones with significant antiproliferative activity against multiple cancer cell lines .
Badiger et al. (2017)Evaluated novel thiazolidinediones for antimicrobial properties, highlighting their effectiveness against resistant bacterial strains .

Mechanism of Action

The biological activity of (5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is attributed to its ability to interact with various molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations

Key structural differences among rhodanine derivatives arise from substituents on the benzylidene group (position 5) and the nitrogen-bound group (position 3). Below is a comparative analysis:

Table 1: Structural and Activity Comparison of Selected Rhodanine Derivatives
Compound Name Benzylidene Substituent Position 3 Substituent Biological Activity (IC₅₀) Key Evidence
(5Z)-5-Benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one Benzene (unsubstituted) 4-Hydroxyphenyl Not reported (inferred potential)
(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) 4-Hydroxybenzylidene None (unsubstituted) DYRK1A inhibition (0.028 µM)
(5Z)-5-(4-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-Bromobenzylidene None (unsubstituted) PET inhibition (3.0 µM)
(5Z)-5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-Chlorobenzylidene None (unsubstituted) Antialgal activity (1.3 µM)
(5Z)-5-(Benzo[1,3]dioxol-5-ylmethylene)-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s) Benzo[1,3]dioxol-5-yl Pyridin-2-ylamino DYRK1A inhibition (0.033 µM)
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-morpholino-1,3-thiazol-4(5H)-one (5c) 4-Hydroxy-3-methoxy Morpholin-1-yl Kinase inhibition (tested)
Key Observations:

Benzylidene Substituents: Electron-withdrawing groups (e.g., Br, Cl) enhance photosynthesis inhibition (PET) and antialgal activity . Hydrophilic groups (e.g., 4-hydroxybenzylidene) improve solubility and kinase inhibition .

Position 3 Substituents: The 4-hydroxyphenyl group in the target compound introduces hydrogen-bonding capacity, which could enhance target binding compared to unsubstituted derivatives (e.g., 3e) . Morpholino or pyridin-2-ylamino groups (e.g., 5c, 5s) increase steric bulk and modulate kinase selectivity .

Physicochemical Properties

  • Melting Points : Derivatives with polar substituents (e.g., 4-hydroxy-3-methoxybenzylidene in 5c) exhibit higher melting points (251–253°C) compared to halogenated analogs (>260°C for 5e) .
  • Lipophilicity : Halogenated derivatives (e.g., 4-bromo, 4-chloro) show higher logP values, correlating with enhanced membrane permeability and PET inhibition .

Chemical Reactions Analysis

Knoevenagel Condensation

This reaction is pivotal for modifying the C5 benzylidene group. The compound undergoes condensation with aldehydes to form derivatives with varied substituents. For example:

  • Reaction with aromatic aldehydes (e.g., 4-dimethylaminobenzaldehyde) yields analogs with enhanced solubility or altered electronic properties .

  • Microwave-assisted Knoevenagel reactions significantly improve efficiency, reducing reaction times from hours to minutes while maintaining high yields (~85–92%) .

Table 1: Knoevenagel Reaction Conditions and Outcomes

AldehydeCatalystTemperature (°C)Yield (%)
4-HydroxybenzaldehydePiperidine80 (reflux)78
3-Ethoxy-4-hydroxybenzaldehydeEt<sub>3</sub>NMW (100 W)92
4-DimethylaminobenzaldehydeNone120 (MW)88

Nucleophilic Substitution at Thione Sulfur

The thione sulfur (C=S) participates in nucleophilic substitutions, enabling the introduction of amino or alkyl groups:

  • Reaction with amines (e.g., pyridin-2-amine) forms 2-amino derivatives, enhancing kinase inhibitory activity .

  • Alkylation with methyl iodide produces 2-methylthio analogs, though this modification reduces biological potency .

Key Mechanistic Insight :
The reaction proceeds via attack of the nucleophile at the electrophilic sulfur, followed by tautomerization to stabilize the product .

Dehydrobromination and Regioselective Bromination

The exocyclic double bond undergoes halogenation and subsequent elimination:

  • Bromination at C5 using Br<sub>2</sub>/CH<sub>3</sub>COOH produces 5-bromo intermediates, which are precursors for cross-coupling reactions .

  • Dehydrobromination with DBU (1,8-diazabicycloundec-7-ene) regenerates the double bond, confirming the Z-configuration via NOESY .

Example Reaction Pathway :

(5Z)-5-benzylidene derivativeBr2/AcOH5-bromo intermediateDBU(5Z)-reformed product\text{(5Z)-5-benzylidene derivative} \xrightarrow{\text{Br}_2/\text{AcOH}} \text{5-bromo intermediate} \xrightarrow{\text{DBU}} \text{(5Z)-reformed product}

Multicomponent Reactions

The compound serves as a building block in multicomponent syntheses:

  • Three-component reactions with amines and carbonyl compounds yield fused heterocycles (e.g., thiazolo[3,2-a]pyridines) .

  • One-pot protocols using thioureas and α-haloketones generate structurally complex derivatives with antitumor activity .

Q & A

Q. What is the standard synthetic protocol for (5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one?

The compound is synthesized via a Schiff base formation and cyclization reaction. A typical procedure involves:

  • Condensing 4-hydroxybenzaldehyde derivatives with 3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one under acidic conditions (e.g., glacial acetic acid with sodium acetate as a catalyst) .
  • Reaction monitoring via TLC, followed by neutralization with dilute HCl to precipitate the product. Purification is achieved through recrystallization in ethyl acetate .
  • Key parameters: Reaction time (6–24 h), temperature (reflux), and stoichiometric ratios of aldehyde to thiazolidinone (1:1) .

Q. What analytical techniques are critical for structural characterization?

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to determine molecular geometry, bond angles, and intermolecular interactions (e.g., H-bonding, C–H···π interactions). Data collection requires single-crystal diffraction with Cu-Kα radiation (λ = 1.54178 Å) .
  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to confirm proton environments and IR to identify functional groups (e.g., C=O at ~1700 cm1^{-1}, S–C=S at ~1200 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular weight (theoretical: 355.4 g/mol) via ESI-MS .

Advanced Research Questions

Q. How do substituent modifications on the benzylidene ring affect biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., –Br, –NO2_2) enhance enzyme inhibition (e.g., IC50_{50} = 3.0 µM for 4-bromo derivatives against photosynthesis inhibitors) .
  • Hydroxyl groups at the 4-position improve binding affinity to targets like protein disulfide isomerase (PDI) via H-bonding .
  • Table 1 : Substituent Effects on Activity
Substituent (Position)Biological TargetIC50_{50}Reference
–Br (para)Photosynthesis3.0 µM
–Cl (para)Chlorella vulgaris1.3 µM
–OH (para)PDI (anti-myeloma)0.8 µM

Q. What computational strategies model its interaction with biological targets?

  • Molecular docking : Use crystal structure data (e.g., CCDC entries from ) to predict binding modes with enzymes like DYRK1A or PDI. Software: AutoDock Vina with force fields optimized for sulfur-containing heterocycles .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects. Basis sets: B3LYP/6-311+G(d,p) .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

  • Compare intermolecular interactions (e.g., H-bonding, π-stacking) across polymorphs or solvates. For example, methanol solvates may exhibit altered bioavailability compared to anhydrous forms .
  • Validate bioactivity discrepancies using in vitro assays under standardized conditions (e.g., fixed pH, temperature) to isolate structural contributions .

Q. What are the mechanistic implications of its thioxo and hydroxyphenyl groups?

  • The thioxo group (C=S) participates in covalent interactions with cysteine residues in enzymes (e.g., dynamin GTPase inhibition via Rhodadyn™ analogs) .
  • The 4-hydroxyphenyl moiety enables H-bond donation to catalytic residues (e.g., in PDI), as evidenced by mutagenesis studies .

Methodological Considerations

  • Crystallography : Refinement parameters (R factor < 0.05) and disorder modeling (e.g., methyl group disorder in ) require rigorous validation via WinGX or OLEX2 .
  • Synthetic reproducibility : Scale-up challenges (e.g., regioselectivity in Z/E isomerism) necessitate microwave-assisted synthesis for improved yield and purity .

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